molecular formula C21H16BrNO3 B3472558 Methyl 5-bromo-2-[(4-phenylbenzoyl)amino]benzoate

Methyl 5-bromo-2-[(4-phenylbenzoyl)amino]benzoate

Cat. No.: B3472558
M. Wt: 410.3 g/mol
InChI Key: NWTQYYPBUXWHOO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-[(4-phenylbenzoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the 5th position, a phenylbenzoyl group at the 2nd position, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-[(4-phenylbenzoyl)amino]benzoate typically involves a multi-step process:

    Bromination: The starting material, 2-aminobenzoic acid, undergoes bromination to introduce the bromine atom at the 5th position.

    Acylation: The brominated intermediate is then subjected to acylation with 4-phenylbenzoyl chloride to form the corresponding amide.

    Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-[(4-phenylbenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

    Nucleophilic Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Reduction: The carbonyl group in the phenylbenzoyl moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., chlorine, iodine) and conditions like Lewis acids (e.g., AlCl3) are commonly used.

    Nucleophilic Substitution: Hydrolysis can be carried out using aqueous NaOH or HCl.

    Reduction: Reducing agents like LiAlH4 or NaBH4 are employed.

Major Products

    Electrophilic Aromatic Substitution: Substituted derivatives with different electrophiles.

    Nucleophilic Substitution: 5-bromo-2-[(4-phenylbenzoyl)amino]benzoic acid.

    Reduction: 5-bromo-2-[(4-phenylbenzyl)amino]benzoate.

Scientific Research Applications

Methyl 5-bromo-2-[(4-phenylbenzoyl)amino]benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-[(4-phenylbenzoyl)amino]benzoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromine atom and phenylbenzoyl group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-bromobenzoate
  • Methyl 4-bromobenzoate
  • Methyl 5-bromo-2-methylbenzoate

Uniqueness

Methyl 5-bromo-2-[(4-phenylbenzoyl)amino]benzoate is unique due to the presence of both a bromine atom and a phenylbenzoyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for specific applications that require these structural characteristics.

Properties

IUPAC Name

methyl 5-bromo-2-[(4-phenylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrNO3/c1-26-21(25)18-13-17(22)11-12-19(18)23-20(24)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTQYYPBUXWHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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